molecular formula C17H21NO2 B2777397 ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate CAS No. 488100-58-9

ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2777397
CAS No.: 488100-58-9
M. Wt: 271.36
InChI Key: GTCXPJMNEVMKOO-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C14H17NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

. This compound is of interest in the field of medicinal chemistry due to its potential biological activities. However, the specific targets and mechanism of action of this compound are not well-studied and remain largely unknown.

Pharmacokinetics

Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of ethyl 2,5-dimethyl-1-phenethyl-1h-pyrrole-3-carboxylate is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohols, and various substituted pyrrole derivatives .

Scientific Research Applications

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
  • 2,5-Dimethyl-1H-pyrrole
  • Ethyl 1H-indole-3-carboxylate

Uniqueness

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate (CAS Number: 2199-52-2) is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₃NO₂
  • Molecular Weight : 167.208 g/mol
  • IUPAC Name : Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
  • SMILES : CCOC(=O)C1=C(C)NC(C)=C1

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

The compound's effectiveness was comparable to that of standard antibiotics such as ceftriaxone, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • IC50 Values : In vitro studies have shown IC50 values ranging from 7 to 20 µM against several cancer cell lines, including breast and prostate cancer cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.41Induction of apoptosis
PC3 (Prostate)9.71Cell cycle arrest in S phase
HepG2 (Liver)10.00Inhibition of angiogenesis

These findings suggest that the compound may target specific molecular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated antioxidant activity:

  • Mechanism : The compound scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrrole derivatives that exhibited enhanced biological activities compared to their precursors. These derivatives were shown to possess significant antibacterial and anticancer properties through structural modifications that improved their interaction with biological targets .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-20-17(19)16-12-13(2)18(14(16)3)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCXPJMNEVMKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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